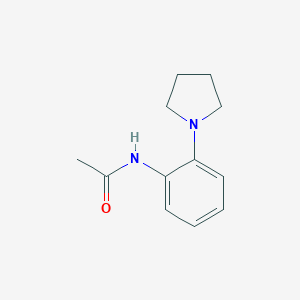

N-(2-pyrrolidin-1-ylphenyl)acetamide

Description

N-(2-Pyrrolidin-1-ylphenyl)acetamide is an acetamide derivative featuring a pyrrolidine ring attached to the ortho position of a phenyl group, which is further linked to an acetamide moiety. This structure combines the conformational flexibility of pyrrolidine with the aromatic and hydrogen-bonding capabilities of the phenyl-acetamide framework. The pyrrolidine substituent may enhance solubility and modulate receptor interactions, making it a candidate for further therapeutic exploration .

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

N-(2-pyrrolidin-1-ylphenyl)acetamide |

InChI |

InChI=1S/C12H16N2O/c1-10(15)13-11-6-2-3-7-12(11)14-8-4-5-9-14/h2-3,6-7H,4-5,8-9H2,1H3,(H,13,15) |

InChI Key |

LWVCLGSSVJAKAS-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=CC=C1N2CCCC2 |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1N2CCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues and Substituent Effects

Meta-Substituted Trichloro-Acetamides

N-(Meta-substituted phenyl)-2,2,2-trichloro-acetamides (e.g., 3-Cl, 3-CH₃, 3,5-(CH₃)₂) exhibit distinct solid-state geometries influenced by electron-withdrawing groups. For instance, nitro groups at meta positions significantly alter crystal lattice parameters . In contrast, N-(2-pyrrolidin-1-ylphenyl)acetamide lacks strong electron-withdrawing groups, which may reduce its crystallinity but improve metabolic stability due to the pyrrolidine’s electron-donating nature.

Sulfonamide-Containing Acetamides

Compounds like N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) and N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) show potent analgesic and anti-hypernociceptive activities . The sulfonamide group enhances hydrogen bonding with biological targets, whereas the pyrrolidine in N-(2-pyrrolidin-1-ylphenyl)acetamide may favor interactions with hydrophobic pockets in enzymes or receptors.

Heterocyclic Acetamide Derivatives

- Quinazoline-Sulfonyl Acetamides: Derivatives such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) display notable anticancer activity against HCT-1, MCF-7, and PC-3 cell lines . The quinazoline-sulfonyl moiety likely contributes to DNA intercalation or kinase inhibition, which is absent in N-(2-pyrrolidin-1-ylphenyl)acetamide.

- Pyridazinone Acetamides: Compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as FPR2 agonists, inducing calcium mobilization in neutrophils .

Pharmacological Activity Comparison

Anticancer Activity

Key Insight : While pyrrolidine-containing acetamides (e.g., Compound 38) show moderate anticancer activity, morpholine or piperidine analogs (e.g., Compound 40) often exhibit superior potency due to improved solubility and target affinity .

Antimicrobial Activity

Key Insight : The absence of sulfonyl-piperazine or thiazole groups in N-(2-pyrrolidin-1-ylphenyl)acetamide may limit its antimicrobial efficacy compared to these derivatives .

Analgesic Activity

Unique Properties of N-(2-Pyrrolidin-1-ylphenyl)acetamide

- Molecular Switch Potential: highlights a series of 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides as novel molecular switches, suggesting conformational changes in response to environmental stimuli (e.g., pH or light).

- Synthetic Versatility : The ortho-pyrrolidine substitution allows for regioselective modifications, unlike meta-substituted analogs constrained by steric and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.